Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate
Description
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a synthetic organic compound featuring a 1,8-naphthyridine core substituted with a diethylcarbamoyl group at position 3 and a methyl group at position 5. The benzoate ester moiety is linked via an amino group at position 4 of the naphthyridine ring. The diethylcarbamoyl group enhances solubility in polar solvents, while the methyl substituent may influence steric interactions and metabolic stability. Structural characterization of such compounds typically employs techniques like NMR, X-ray crystallography (often using SHELX software for refinement ), and computational methods like DFT .
Properties
IUPAC Name |
methyl 4-[[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-5-26(6-2)21(27)18-13-23-20-17(12-7-14(3)24-20)19(18)25-16-10-8-15(9-11-16)22(28)29-4/h7-13H,5-6H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUICLXEMNFVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)OC)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoate ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Bacteria Tested | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| E. coli | 10 | 8 |
| S. aureus | 9 | 8 |
| B. subtilis | 8 | 8 |
| S. epidermidis | 7 | 8 |
The mechanism of action is believed to involve interference with bacterial cell division, similar to established sulfonamide drugs.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have indicated that derivatives of naphthyridine can act as potent antimitotic agents, potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cell lines .
Therapeutic Potential
The unique structural features of this compound suggest its utility in targeting specific biological pathways:
- Monoamine Oxidase Inhibition : Similar compounds have been investigated for their potential as monoamine oxidase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the potential applications of related compounds:
Case Study: MAO Inhibitors
A study on novel benzo[naphthyridine derivatives demonstrated their effectiveness as MAO B inhibitors with IC50 values comparable to established drugs like pargyline. This highlights the importance of structural modifications in enhancing biological activity .
Case Study: Anticancer Agents
Research has focused on synthesizing molecular hybrids containing naphthyridine structures that exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancers. These findings underscore the therapeutic promise of naphthyridine derivatives in oncology .
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Polar vs. Nonpolar Groups
- The target compound’s diethylcarbamoyl group introduces polar amide functionality, improving aqueous solubility relative to chlorophenoxy-substituted triazine analogs (), which exhibit lower solubility due to hydrophobic chlorine and phenyl groups .
- Methyl vs.
Physicochemical Properties
Biological Activity
Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C22H24N4O3
- Molecular Weight : 392.5 g/mol
- CAS Number : 1251571-88-6
The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The naphthyridine derivatives often act as inhibitors of various enzymes involved in nucleic acid synthesis and cell proliferation.
- Interaction with DNA : Compounds with naphthyridine structures have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.
- Antimicrobial Activity : The diethylcarbamoyl group enhances solubility and bioavailability, contributing to the compound's effectiveness against bacterial strains.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
These results suggest that the compound could be a candidate for developing new antibiotics.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 3.8 |
| A549 (lung cancer) | 6.5 |
The IC50 values indicate that the compound has potent cytotoxic effects on these cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in MDPI evaluated the antimicrobial properties of various naphthyridine derivatives, including this compound. The study concluded that the compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
- Anticancer Mechanism Analysis : Another research article focused on the anticancer mechanisms of naphthyridine derivatives. It was found that this compound induces apoptosis in cancer cells through the activation of caspase pathways .
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that the compound has favorable absorption and distribution characteristics in vivo, making it a promising candidate for further development as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for Methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate?
The synthesis typically involves multi-step reactions starting with functionalized 1,8-naphthyridine precursors. For example, naphthyridine derivatives can be synthesized via condensation of 4-chloro-1,8-naphthalic anhydride with methyl 4-aminobenzoate under reflux in 1,4-dioxane, followed by purification via crystallization from ethanol . Modifications at the carbamoyl group may employ POCl₃ in N,N-dimethylformamide (DMF) to activate carbonyl groups, enabling subsequent substitution with diethylamine . Reaction temperatures (e.g., 90°C for carbamoylation) and solvent selection are critical for yield optimization.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.7 ppm) and methyl/carbamate groups (δ 1.2–3.9 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding and lattice packing, particularly for high-resolution data .
- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing 1,8-naphthyridine derivatives?
Comparative studies suggest:
- Thermal vs. ultrasonic methods : Ultrasonic irradiation reduces reaction time (e.g., from 24 h to 2 h) by enhancing reagent diffusion, improving yields by 15–20% .
- Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates during carbamoylation, whereas ethanol aids in crystallization .
- Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) minimizes side reactions during multi-component condensations .
Q. What role do substituents play in the reactivity of 1,8-naphthyridine derivatives?
Substituents at the 3- and 7-positions significantly influence electronic and steric properties:
- Electron-withdrawing groups (e.g., trichloromethyl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution with amines .
- Methyl groups at the 7-position increase steric hindrance, reducing by-product formation during carbamoylation .
- Diethylcarbamoyl groups improve solubility in organic solvents, aiding purification via column chromatography .
Q. How can computational methods predict the compound’s physicochemical properties?
- DFT calculations : Used to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity with biological targets .
- Lattice energy analysis : Evaluates crystal packing efficiency, which correlates with melting points and solubility .
- Molecular docking : Simulates interactions with enzymes (e.g., kinase inhibitors) to prioritize derivatives for biological testing .
Q. How can researchers address contradictions in spectral data during characterization?
- Purification discrepancies : Recrystallization from ethanol vs. acetonitrile may alter impurity profiles, affecting NMR peak splitting .
- Dynamic equilibria : Hydrate formation (e.g., aldehyde ↔ geminal diol) can cause variable ¹³C NMR signals; deuterated solvents like DMSO-d₆ stabilize such equilibria .
- Multi-technique validation : Cross-referencing IR carbonyl stretches with X-ray bond lengths resolves ambiguities in tautomeric forms .
Methodological Considerations
- Crystallization protocols : Use slow evaporation from ethanol to obtain single crystals suitable for SHELXL refinement .
- Reaction monitoring : TLC with UV detection (254 nm) tracks carbamoylation progress, minimizing over-reaction .
- Data deposition : Structural coordinates should be deposited in the Cambridge Structural Database (CSD) or CCDC for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
